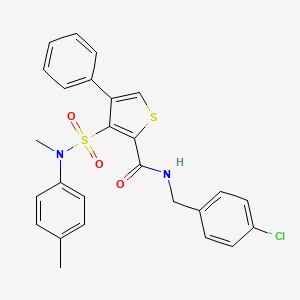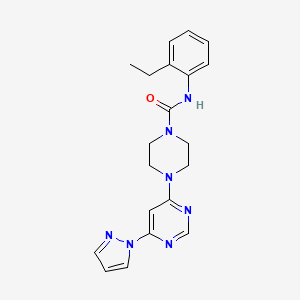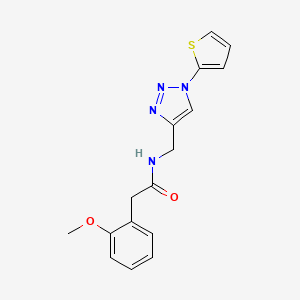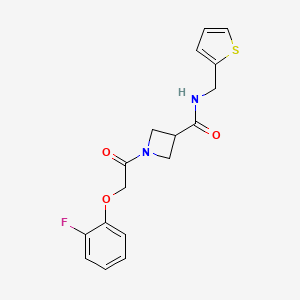
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For example, a related compound was synthesized through the condensation of specific starting materials, followed by cyclization with phosphorus oxychloride and then condensation with ethane-1,2-diamine (Pei Huang et al., 2020).
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds have been characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules (B. K. Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class include N-alkylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclocondensation reactions. These reactions are instrumental in generating diverse derivatives with potential biological activities (H. Bonacorso et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. However, specific information on the physical properties of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide is not directly available but can be inferred from closely related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the compound's application in medicinal chemistry and other fields. For instance, related compounds have shown marked inhibition against various cancer cell lines, indicating the potential of this class of compounds in anticancer activity (Pei Huang et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : A study explored the synthesis of heterocyclic compounds with expected biological activity, showcasing reactions that could potentially involve N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide or similar structures. These compounds demonstrated antimicrobial and antifungal activities, highlighting the chemical's relevance in developing new therapeutic agents (Sayed et al., 2003).
Anticancer and Antimicrobial Agents : Another research focused on synthesizing 1,3-oxazole clubbed pyridyl-pyrazolines, potentially including or related to the compound of interest, which exhibited significant anticancer and antimicrobial properties. This study underscores the compound's utility in addressing microbial diseases and potentially treating cancer (Katariya et al., 2021).
Pharmacological Applications
- Lipase and α-Glucosidase Inhibition : Research investigating the synthesis of novel heterocyclic compounds derived from a similar chemical framework showed promising anti-lipase and anti-α-glucosidase activities. These findings suggest potential applications in treating metabolic disorders such as obesity and diabetes (Bekircan et al., 2015).
Imaging and Diagnostic Applications
- Myocardial Perfusion Imaging with PET : A study on the synthesis and evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging (MPI) with PET highlighted the use of compounds structurally related to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide. These analogues demonstrated high heart uptake and low background uptake, indicating their potential as MPI agents (Mou et al., 2012).
Chemical Properties and Reactions
- Rh(III)-Catalyzed Oxidative Olefination : A report detailed an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, potentially including chemicals structurally similar to the compound of interest. This study provides insights into the compound's chemical reactivity and potential applications in synthetic chemistry (Rakshit et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the synthesis and release of histamine .
Mode of Action
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide: interacts with its target, the histamine H3 receptor, as an antagonist or inverse agonist . This means it binds to the receptor and reduces its activity. The reduction in H3 receptor activity results in an increase in histamine levels in the brain .
Biochemical Pathways
The increased histamine levels caused by N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide affect various biochemical pathways. Histamine can bind to H1 receptors, which increases communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
The molecular and cellular effects of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide ’s action primarily involve an increase in histamine levels in the brain. This can lead to increased wakefulness and potentially other neurological effects .
Propiedades
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-20-7-4-3-6-18(20)22(28)24-14-5-15-26-21(27)13-12-19(25-26)16-8-10-17(23)11-9-16/h3-4,6-13H,2,5,14-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAJQLJFBPTGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)
![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2494783.png)
![1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone](/img/structure/B2494785.png)
![1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2494787.png)

![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2494790.png)